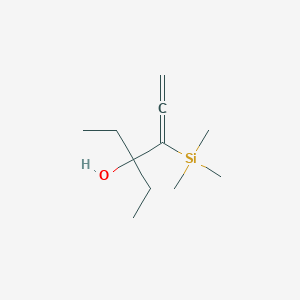![molecular formula C18H13Cl3N2 B14393106 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole CAS No. 88427-28-5](/img/structure/B14393106.png)
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorinated phenyl group and an imidazole ring, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Group: The initial step involves the chlorination of a phenyl group to introduce chlorine atoms at specific positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Coupling Reaction: The chlorinated phenyl group is then coupled with an imidazole derivative through a series of reactions, including nucleophilic substitution and condensation reactions.
Chemical Reactions Analysis
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the phenyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms in the phenyl group.
Scientific Research Applications
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
88427-28-5 |
|---|---|
Molecular Formula |
C18H13Cl3N2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-[3-chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-enyl]imidazole |
InChI |
InChI=1S/C18H13Cl3N2/c19-14-6-7-15(17(20)10-14)16(11-23-9-8-22-12-23)18(21)13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI Key |
YAVYZPZGVSKEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
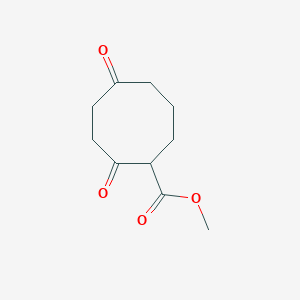
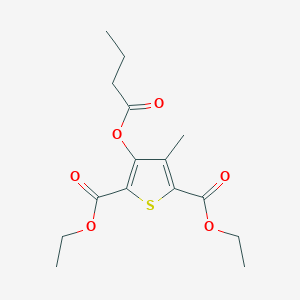
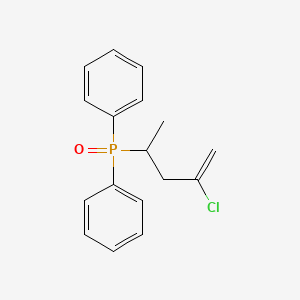

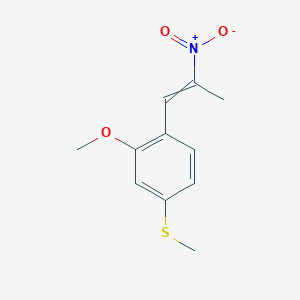
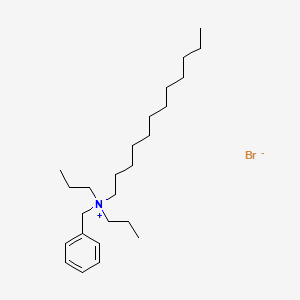
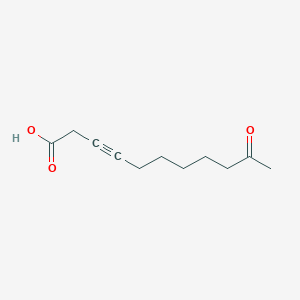
![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
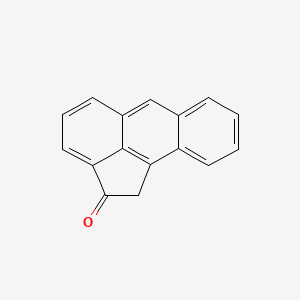
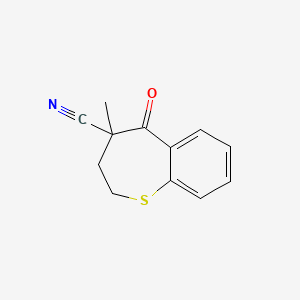
![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
